molecular formula C8H13NO2 B12330669 Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B12330669
M. Wt: 155.19 g/mol
InChI Key: CHMZZHQTQNFWCH-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is a synthetically versatile chemical scaffold based on a 7-azabicyclo[4.1.0]heptane core , which incorporates a cyclopropane ring fused to a piperidine . This rigid, three-dimensional structure is of significant interest in medicinal chemistry for conformational restraint and probing spatial requirements in biological targets . The scaffold serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. This compound's primary research value lies in its application as a precursor to allosteric modulators . Specifically, derivatives of the azabicyclo[4.1.0]heptane scaffold have been investigated as potent and selective allosteric modulators of the M4 muscarinic acetylcholine receptor (M4R) . Targeting such GPCRs is a promising therapeutic strategy for disorders of the central nervous system. Furthermore, the structural motif is explored in other areas, including the development of compounds with calcium channel antagonist activity . The methyl ester functional group provides a handle for further synthetic modification, allowing researchers to diversify the molecule and optimize properties for drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)5-2-3-9-7-4-6(5)7/h5-7,9H,2-4H2,1H3

InChI Key

CHMZZHQTQNFWCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2C1C2

Origin of Product

United States

Preparation Methods

Transition-Metal Catalyzed Approaches

Transition-metal-catalyzed cyclopropanation remains a cornerstone for constructing the bicyclo[4.1.0]heptane core. Rhodium(II) and copper(I) catalysts are widely employed to facilitate [2+1] cycloadditions between diazo compounds and alkenes. For example, rhodium(II) acetate catalyzes the reaction of methyl diazoacetate with substituted cyclohexenes, yielding the bicyclic framework with moderate to high enantioselectivity (up to 85% ee) under mild conditions. Copper(I) triflate, in contrast, enables cyclopropanation at room temperature but often requires chiral ligands to achieve stereocontrol.

Key Reaction Parameters:

  • Catalyst: Rhodium(II) acetate (0.5–2 mol%)
  • Substrate: Methyl diazoacetate, cyclohexene derivatives
  • Solvent: Dichloromethane or toluene
  • Yield: 60–78%
  • Stereoselectivity: 70–85% ee (rhodium); 50–65% ee (copper)

Radical-Based Cyclization Methods

Recent advances highlight transition-metal-free radical cyclization as a sustainable alternative. A 2024 study demonstrated the use of iodine and tert-butyl hydroperoxide (TBHP) to initiate radical cascades in aza-1,6-enynes, forming the bicyclo[4.1.0]heptane skeleton in a single step. This method avoids precious metals and achieves four-bond formations with functional group tolerance (Table 1).

Table 1: Performance of Radical Cyclization for Bicyclo[4.1.0]heptane Synthesis

Substrate Reagents Time (h) Yield (%)
Aza-1,6-enyne A I₂, TBHP 4 77
Aza-1,6-enyne B I₂, TBHP 6 65
Aza-1,6-enyne C I₂, TBHP 3 82

Mechanistic studies via online ESI-MS spectroscopy confirmed the involvement of iodinated intermediates and peroxide-driven radical propagation.

Ring-Closing Metathesis (RCM) and Reductive Amination

Olefin Metathesis

Ring-closing metathesis using Grubbs catalysts offers a versatile route to the bicyclic structure. For instance, treatment of diene-amide precursors with Grubbs II catalyst (5 mol%) in dichloroethane at 40°C induces cyclization, followed by hydrogenation to saturate the cyclopropane ring. This method is particularly effective for introducing substituents at the 5-position.

Case Study:

  • Substrate: N-Cbz-protected diene-amide
  • Catalyst: Grubbs II (5 mol%)
  • Conditions: 40°C, 12 h
  • Post-Modification: Hydrogenation (H₂, Pd/C)
  • Overall Yield: 68%

Reductive Amination

Reductive amination of ketoesters with primary amines provides access to the 2-azabicyclo framework. A 2021 protocol utilized sodium cyanoborohydride in methanol to reduce imine intermediates derived from methyl 5-oxohept-6-enoate and benzylamine, achieving a 72% yield after cyclization.

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

Enantioselective synthesis often employs chiral auxiliaries such as (R)-phenylethylamine or menthol derivatives. For example, Stella et al. reported a hetero-Diels-Alder reaction between glyoxalate imines and cyclopentadiene, yielding the bicyclic core with >95% de when using (R)-phenylethylamine.

Critical Factors for Stereoselectivity:

  • Temperature: −20°C to 0°C
  • Solvent: Benzene or toluene
  • Catalyst: None (thermal conditions)
  • Yield: 55–60% with 95% de

Kinetic Resolution

Enzymatic resolution using lipases (e.g., CAL-B) has been explored to separate racemic mixtures. Hydrolysis of methyl ester racemates in biphasic systems (water/tert-butyl methyl ether) achieves 45–50% conversion with 90–95% ee for the remaining substrate.

Industrial-Scale Production Considerations

Process Optimization

Scalable synthesis requires addressing:

  • Cost Efficiency: Replacing rhodium with iron-based catalysts reduces metal costs by 90%.
  • **Solvent Recovery

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen atom.

Scientific Research Applications

Drug Development

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate has shown promise in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceuticals targeting neurotransmitter systems:

  • Monoamine Transporter Inhibition : Compounds derived from this bicyclic structure may inhibit reuptake transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), which are crucial in treating mood disorders and anxiety disorders .
  • Potential for Antidepressant Activity : The ability of these compounds to modulate neurotransmitter levels positions them as candidates for developing antidepressants .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules:

  • Scaffold for Bioactive Molecules : Its unique structure allows chemists to design novel compounds with specific biological activities, enhancing the development of targeted therapies .
  • Synthesis of Iminosugars : Recent studies have explored the synthesis of new iminosugars using derivatives of this compound, which exhibit significant enzyme inhibition properties .

Case Study 1: Antidepressant Development

Research has indicated that derivatives of this compound can effectively inhibit monoamine transporters, leading to increased levels of neurotransmitters in the synaptic cleft. A study demonstrated that specific analogs showed promising activity in preclinical models for depression .

Case Study 2: Enzyme Inhibition

A series of experiments evaluated the inhibitory effects of synthesized compounds on various glycosidases, revealing that some derivatives significantly decreased enzyme activity, suggesting potential applications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Bicyclo System Substituents Molecular Weight Key Properties/Applications
Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate [4.1.0] Methyl ester at C5 155.19 (base) Calcium channel antagonist precursor
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl [2.2.1] Methyl ester at C5, HCl salt 191.66 Higher ring strain; commercial availability
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] Boc-protected amine at C5, aminomethyl at C5 226.32 Enhanced stability for peptide synthesis
7,7-Dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate [4.1.0] Dichloro, oxa-substitution at C2 264.11 (estimated) Increased lipophilicity; potential CNS activity
Benzyl 7-(methoxy(methyl)carbamoyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] Benzyl ester, carbamoyl at C7 276.12 (M+H) Intermediate for indole-based drug candidates

Key Observations :

  • Ring System Differences : Smaller bicyclo systems (e.g., [2.2.1]) exhibit higher ring strain, influencing reactivity and conformational flexibility .
  • Substituent Effects : Halogenation (e.g., 7,7-dichloro in ) enhances lipophilicity and bioactivity, while Boc protection (tert-butyl carbamate) improves stability .
  • Salt Forms : HCl salts (e.g., methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl) improve solubility and crystallinity .

Biological Activity

Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a seven-membered ring with one nitrogen atom, contributing to its unique chemical reactivity and biological activity. The molecular formula is C9H13NC_9H_{13}N with a molar mass of approximately 151.21 g/mol.

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including neurotransmitter receptors and enzymes:

  • Neurotransmitter Reuptake Inhibition : Studies indicate that this compound acts as an inhibitor of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, which are critical in regulating mood and emotional states. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety .
  • Enzyme Interaction : The compound may also exhibit inhibitory effects on specific enzymes, enhancing its pharmacological profile .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for further pharmacological studies .

Case Studies

  • Mood Disorders : A study evaluated the efficacy of this compound derivatives in animal models of depression. Results showed a marked increase in serotonin levels following administration, correlating with improved behavioral outcomes .
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives inhibited the growth of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
Neurotransmitter ReuptakeSERT, DAT, NETInhibition
AntibacterialStaphylococcus aureusGrowth inhibition
AntifungalCandida albicansGrowth inhibition
Behavioral ImprovementAnimal models of depressionIncreased serotonin levels

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